5-Bromo-4-(2,3-dimethylphenyl)imidazole-2-carbaldehyde
Description
The compound “MFCD33022659” is a chemical entity with unique properties and applications. It is known for its stability and reactivity, making it a valuable compound in various scientific and industrial fields.
Properties
Molecular Formula |
C12H11BrN2O |
|---|---|
Molecular Weight |
279.13 g/mol |
IUPAC Name |
5-bromo-4-(2,3-dimethylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C12H11BrN2O/c1-7-4-3-5-9(8(7)2)11-12(13)15-10(6-16)14-11/h3-6H,1-2H3,(H,14,15) |
InChI Key |
KKIWHAUONHHAIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=C(NC(=N2)C=O)Br)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD33022659” involves a series of chemical reactions under controlled conditions. The specific synthetic route and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods: Industrial production of “MFCD33022659” is carried out on a large scale using optimized processes to ensure high yield and purity. The methods involve the use of advanced chemical engineering techniques and equipment to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: “MFCD33022659” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: “MFCD33022659” can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions: The reactions involving “MFCD33022659” typically require specific reagents such as oxidizing agents, reducing agents, and catalysts. The conditions for these reactions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions of “MFCD33022659” depend on the type of reaction and the reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
“MFCD33022659” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to investigate its effects on different biological systems.
Industry: It is used in industrial processes for the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of “MFCD33022659” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to various biological and chemical outcomes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
“MFCD33022659” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Known for its similar reactivity and stability, but with different applications.
Compound B: Shares some structural similarities with “MFCD33022659” but has distinct chemical properties.
Compound C: Another related compound with comparable uses in scientific research and industry.
The uniqueness of “MFCD33022659” lies in its specific chemical structure and properties, which make it suitable for a wide range of applications that other similar compounds may not be able to achieve.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
